3,4-diphenyl-1H-pyrazol-5-amine 3,4-diphenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 63633-46-5
VCID: VC21463752
InChI: InChI=1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18)
SMILES: C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3
Molecular Formula: C15H13N3
Molecular Weight: 235.28g/mol

3,4-diphenyl-1H-pyrazol-5-amine

CAS No.: 63633-46-5

Cat. No.: VC21463752

Molecular Formula: C15H13N3

Molecular Weight: 235.28g/mol

* For research use only. Not for human or veterinary use.

3,4-diphenyl-1H-pyrazol-5-amine - 63633-46-5

CAS No. 63633-46-5
Molecular Formula C15H13N3
Molecular Weight 235.28g/mol
IUPAC Name 4,5-diphenyl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18)
Standard InChI Key JWPUMLMBTPMEQA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3

Chemical Structure and Properties

3,4-diphenyl-1H-pyrazol-5-amine is characterized by its unique molecular structure consisting of a five-membered pyrazole ring with two adjacent phenyl substituents and an amino group. The compound features a planar aromatic system with hydrogen-bonding capacity through its amine group, contributing to its interactions with biological targets .

Physical and Chemical Properties

The basic physicochemical properties of 3,4-diphenyl-1H-pyrazol-5-amine are summarized in Table 1.

Table 1: Physicochemical Properties of 3,4-diphenyl-1H-pyrazol-5-amine

PropertyValueReference
CAS Number63633-46-5
Molecular FormulaC₁₅H₁₃N₃
Molecular Weight235.28 g/mol
IUPAC Name3,4-diphenyl-1H-pyrazol-5-amine
Synonyms4,5-diphenyl-1H-pyrazol-3-amine
SMILESNC1=C(C2=CC=CC=C2)C(C3=CC=CC=C3)=NN1
InChI KeyJWPUMLMBTPMEQA-UHFFFAOYSA-N

Structural Characteristics

The compound features a pyrazole core with two nitrogen atoms in the five-membered ring. The amine group at position 5 and the two phenyl groups at positions 3 and 4 create a unique electronic distribution that contributes to its chemical reactivity and biological interactions .

In terms of computational chemistry parameters, the compound has the following characteristics:

Table 2: Computational Chemistry Data for 3,4-diphenyl-1H-pyrazol-5-amine

ParameterValueReference
TPSA (Topological Polar Surface Area)54.7 Ų
LogP (Calculated)3.3259
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds2

Synthetic Methods

Several methods have been reported for the synthesis of 3,4-diphenyl-1H-pyrazol-5-amine and related aminopyrazole derivatives. These synthetic approaches generally involve cyclization reactions to form the pyrazole ring with appropriate substituents.

Condensation Reactions

One common approach for synthesizing pyrazole derivatives involves the condensation reaction of hydrazine with appropriate precursors. For related compounds such as 3,5-diphenyl-1H-pyrazole, synthesis can be achieved through condensation reaction of dibenzoylmethane and thiosemicarbazide in acetic acid under conventional heating or microwave irradiation methods .

Vilsmeier Reaction Approach

For related aminopyrazole derivatives, synthetic strategies involving Vilsmeier reactions have been reported. In one example, 5-amino-1,3-diphenylpyrazole was treated with PBr₃ in N,N-dimethylformamide (DMF) solution at 60°C for 1.0–2.0 hours to generate intermediates that can be further functionalized .

Table 3: Reaction Conditions for Related Aminopyrazole Synthesis

Starting MaterialReagentsConditionsProductYieldReference
1,3-diphenyl-1H-pyrazol-5-amineEthyl 2,4-dioxo-4-phenylbutanoatesCH₃CO₂H, reflux, 5hPyrazolo[3,4-b]pyridine derivativesNot specified
5-Amino-1,3-diphenylpyrazolePBr₃, DMF60°C, 1-2h4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine>90%
DibenzoylmethaneThiosemicarbazideAcetic acid, conventional heating/microwave3,5-diphenyl-1H-pyrazoleNot specified

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 3,4-diphenyl-1H-pyrazol-5-amine. These typically include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

For related pyrazole compounds, structural characterization has been performed using:

  • ¹H NMR and ¹³C NMR spectroscopy

  • FT-IR spectroscopy

  • X-ray diffraction techniques

Density functional theory (DFT) methods have also been employed to optimize geometries and obtain information about the 3D structures and electronic properties of pyrazole derivatives .

CategoryInformationReference
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Research Applications

3,4-diphenyl-1H-pyrazol-5-amine has various applications in research and drug development, serving as both a compound of interest in its own right and as a building block for more complex molecules.

Medicinal Chemistry Applications

The compound and its derivatives have been explored in medicinal chemistry for:

  • Development of potential therapeutic agents

  • Structure-activity relationship studies

  • Scaffold for the design of enzyme inhibitors

Chemical Synthesis Applications

In synthetic chemistry, 3,4-diphenyl-1H-pyrazol-5-amine serves as:

  • A precursor for heterocyclic transformations

  • A building block for the synthesis of fused heterocycles

  • A key intermediate in the preparation of pyrazolo[3,4-d]pyrimidines and related compounds

For example, similar aminopyrazoles have been used in the synthesis of pyrazolo[3,4-d]pyrimidines through one-flask reactions involving Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization .

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